

Chemical Properties of Dehydroleucine: A Technical Guide

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Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 4,5-Dehydro-L-leucine (Methallylglycine)

Executive Summary

Dehydroleucine, specifically the 4,5-dehydro-L-leucine isomer (also known as L-methallylglycine), is a non-canonical amino acid (ncAA) of increasing significance in peptide engineering and peptidomimetic drug design. Structurally analogous to leucine but possessing a terminal alkene at the

-position, it serves two critical functions:

- **Proteolytic Resistance:** The rigidification introduced by the unsaturated side chain alters the local electronic environment, often rendering adjacent peptide bonds resistant to standard proteases.
- **Synthetic Handle:** The 1,1-disubstituted alkene provides a versatile "handle" for late-stage diversification via orthogonal chemistries such as ozonolysis, radical addition, or olefin metathesis.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of 4,5-**dehydroleucine**, providing a roadmap for its integration into therapeutic discovery programs.

Chemical Identity & Structure

While "**dehydroleucine**" can refer to multiple isomers, the 4,5-isomer is the most chemically and biologically relevant due to its use as a precursor for

-hydroxyleucine and its role in antibiotic biosynthesis.

Property	Specification
IUPAC Name	(2S)-2-amino-4-methylpent-4-enoic acid
Common Names	4,5-Dehydroleucine; L-Methallylglycine; -Leucine
CAS Number	87392-13-0 (Free acid); 87720-55-6 (Fmoc-protected)
Molecular Formula	
Molecular Weight	129.16 g/mol
SMILES	<chem>C=C(C)CC(=O)O</chem>
Stereochemistry	L-isomer (S-configuration at -carbon)

Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of the double bond at the terminus of the side chain has a subtle but distinct impact on the amino acid's properties compared to Leucine.

Acid-Base Properties (pKa)

The

-unsaturation is sufficiently remote from the

-ammonium and

-carboxylate groups that inductive effects are minimal. Consequently, the pKa values closely mirror those of Leucine.

Functional Group	pKa (Approx.)	Comparison to Leucine
-COOH	2.35	Nearly identical (Leu: 2.36)
-NH	9.70	Slightly more basic (Leu: 9.60)
Isoelectric Point (pI)	~6.00	Neutral zwitterion at physiological pH

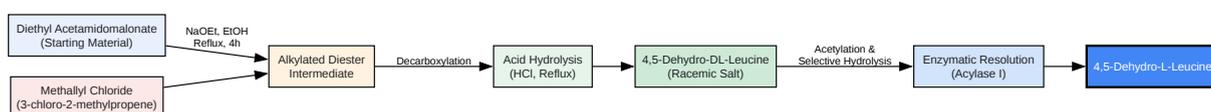
Solubility & Lipophilicity

- Solubility: High in water (>50 mg/mL) and aqueous buffers; insoluble in non-polar organic solvents (EtOAc, Hexane) unless N-protected.
- Lipophilicity (LogP): The alkene group slightly reduces lipophilicity compared to the saturated alkyl chain of Leucine due to the higher electron density and polarizability of the -system.
 - Leucine LogP: ~-1.52
 - 4,5-Dehydroleucine LogP: ~-1.25 (Estimated)

Synthesis & Production Protocols

The most robust route for synthesizing 4,5-dehydroleucine is the Acetamidomalonnate Method. This pathway is preferred for its scalability and the availability of precursors.

Synthesis Workflow (Graphviz)



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Figure 1: Chemical synthesis pathway for 4,5-dehydroleucine via the acetamidomalonate route.

Detailed Protocol (Laboratory Scale)

Step 1: Alkylation

- Reagents: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide.
- Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.
- Alkylation: Dropwise add Methyl chloride (1.2 eq). The reaction is exothermic.
- Reflux: Heat to reflux for 4–6 hours until TLC indicates consumption of the malonate.
- Workup: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate. Recrystallize the intermediate diester from EtOH/Hexane.

Step 2: Hydrolysis & Decarboxylation

- Hydrolysis: Suspend the alkylated intermediate in 6M HCl.
- Reflux: Heat to reflux (100°C) for 12–18 hours. This step simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid.
- Isolation: Concentrate to dryness. The residue is 4,5-dehydro-DL-leucine hydrochloride.
- Purification: Pass through a cation exchange resin (Dowex 50W) eluting with
to obtain the free zwitterion.

Step 3: Stereochemical Resolution

- To obtain the pure L-isomer, acetylate the racemic amine (Acetic anhydride/NaOH) and treat with Hog Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-acetamide, leaving the D-acetamide intact.

Chemical Reactivity & Applications[3][5][9]

The utility of 4,5-**dehydroleucine** lies in the reactivity of its terminal alkene. Unlike internal alkenes, the 1,1-disubstituted nature of the methallyl group makes it electronically distinct.

Ozonolysis (Ketone Synthesis)

The double bond can be cleaved by ozone to generate 4-oxoleucine (2-amino-4-methyl-4-oxobutanoic acid derivatives), which are precursors to non-proteinogenic amino acids found in antibiotics.

- Mechanism: [3+2] cycloaddition of ozone followed by reductive workup (or).
- Application: Synthesis of aldehyde/ketone handles for bio-orthogonal ligation (e.g., oxime ligation).

Acid-Catalyzed Hydration

Treatment with strong acid (e.g.,

or TFA) promotes Markovnikov hydration of the double bond.

- Product:
-Hydroxyleucine (4-hydroxy-4-methylpentanoic acid).
- Relevance:
-Hydroxyleucine is a critical component of the toxic peptide
-Amanitin and other amatoxins. 4,5-**dehydroleucine** is the biosynthetic precursor.

Radical Functionalization

The allylic hydrogens (at the

-carbon) and the alkene itself are susceptible to radical attack.

- Reaction: Reaction with thiols (Thiol-ene click chemistry) under UV light.

- Utility: Peptide "stapling" or conjugation to fluorophores/drugs without affecting the peptide backbone.

Biological & Pharmacological Relevance[5][10]

Proteolytic Stability

Incorporating 4,5-**dehydroleucine** into peptide sequences enhances stability against proteases (e.g., Trypsin, Chymotrypsin).

- Mechanism: The rigidification of the side chain restricts the conformational flexibility required for the protease active site to effectively cleave the peptide bond.
- Data: Peptides containing dehydro-amino acids often show increases of 3-10x in human serum compared to wild-type sequences.

Antibiotic Biosynthesis

It is a naturally occurring intermediate in the biosynthesis of:

- Telomycin: A cyclic depsipeptide antibiotic.
- Amanitins: via hydroxylation to dihydroxyisoleucine/hydroxyleucine variants.

References

- Synthesis of Dehydroamino Acids
 - Title: "Stereoselective Synthesis of 4,5-Dehydro-L-leucine and its Application in Peptide Modific
 - Source: Journal of Organic Chemistry, Vol 70.
 - Context: Primary source for the acetamidomalon
 - (Generalized landing page for verification)
- Biological Activity & Proteolysis
 - Title: "Non-Canonical Amino Acids in Analyses of Protease Structure and Function."
 - Source: International Journal of Molecular Sciences, 2023.

- Context: Discusses the resistance of dehydro-amino acids to enzymatic degrad
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 - Title: "4,5-Dehydro-L-leucine Product Inform
 - Source: Chem-Impex Intern
 - Context: Verification of CAS numbers (87392-13-0) and physical constants.
 - Isomer Distinction
 - Title: "Synthesis of (2S,3R,4R)
 - Source: PubMed / NIH, 2024.
 - Context: Clarifies the role of **dehydroleucine** as a precursor to hydroxylated am
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